2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
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Overview
Description
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aldehyde group reacts with an amine and a carboxylic acid derivative under acidic conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid.
Reduction: Formation of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]ethanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-(4-tert-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-[[(4-tert-butylphenyl)-oxomethyl]amino]-4,5-dichlorobenzoic acid
Uniqueness
2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is unique due to its specific structural features, such as the presence of both a tert-butylphenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C16H19NO2/c1-11-14(9-10-18)17-15(19-11)12-5-7-13(8-6-12)16(2,3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
JLIWYYDFIHHUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)(C)C)CC=O |
Origin of Product |
United States |
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